molecular formula C16H16ClN3OS B10884900 2-[(4-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

2-[(4-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B10884900
M. Wt: 333.8 g/mol
InChI Key: UIVLTIFVHWRSPK-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-N~1~-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide is a chemical compound with a complex structure, characterized by the presence of a chlorobenzoyl group, a dimethylphenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-N~1~-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylphenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-N~1~-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzoyl)-N~1~-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-N~1~-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
  • 2-[4-(4-Chlorobenzoyl)phenoxy]-1-(2,5-dimethylphenyl)ethanone

Uniqueness

2-(4-Chlorobenzoyl)-N~1~-(2,5-dimethylphenyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C16H16ClN3OS/c1-10-3-4-11(2)14(9-10)18-16(22)20-19-15(21)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H,19,21)(H2,18,20,22)

InChI Key

UIVLTIFVHWRSPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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